molecular formula C7H9ClN2 B1593252 2-Chloro-4-isopropylpyrimidine CAS No. 941294-36-6

2-Chloro-4-isopropylpyrimidine

Cat. No.: B1593252
CAS No.: 941294-36-6
M. Wt: 156.61 g/mol
InChI Key: AOZNIFQUCUSYLD-UHFFFAOYSA-N
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Description

2-Chloro-4-isopropylpyrimidine is a versatile chemical building block prized in medicinal chemistry for the synthesis of novel therapeutic agents. Its structure features a reactive chlorine atom at the 2-position of the pyrimidine ring, making it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions to create diverse compound libraries . This compound is part of the privileged pyrimidine scaffold, which is a fundamental component in DNA and RNA and is used as a bioisostere for phenyl rings to improve the pharmacokinetic and pharmacodynamic properties of drug candidates . Research into pyrimidine derivatives like this one is a significant area of focus for developing new treatments, particularly in the fields of anticancer and anti-infective therapies . For instance, chloro-substituted pyrimidines are key intermediates in the synthesis of potent kinase inhibitors that target non-small cell lung cancer (NSCLC) and novel compounds investigated for their activity against drug-resistant strains of Mycobacterium tuberculosis . The isopropyl group contributes to the molecule's lipophilicity, which can influence its absorption and metabolism in biological systems. This product is intended for research applications as a chemical reference standard or synthetic intermediate in drug discovery and development. It is supplied For Research Use Only. Not for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-propan-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H9ClN2/c1-5(2)6-3-4-9-7(8)10-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZNIFQUCUSYLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647890
Record name 2-Chloro-4-(propan-2-yl)pyrimidine
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Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941294-36-6
Record name 2-Chloro-4-(propan-2-yl)pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-isopropylpyrimidine
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Synthetic Methodologies and Reaction Pathways of 2 Chloro 4 Isopropylpyrimidine

Established Synthetic Routes to 2-Chloro-4-isopropylpyrimidine

Traditional synthetic approaches to this compound rely on well-documented reactions in heterocyclic chemistry. These routes typically involve the sequential introduction of the required functional groups onto a pre-existing pyrimidine (B1678525) ring or the construction of the ring from acyclic precursors bearing the necessary substituents.

The introduction of an isopropyl group onto the pyrimidine ring can be achieved through alkylation reactions. One common method involves the use of organometallic reagents, such as Grignard reagents, which act as nucleophiles. For instance, a plausible route involves the reaction of a dihalopyrimidine with isopropylmagnesium chloride. This type of cross-coupling reaction is often catalyzed by transition metals like iron.

A related, documented synthesis is that of 2-Chloro-4-methylpyrimidine, which is prepared from 2,4-dichloropyrimidine (B19661) and methylmagnesium chloride (MeMgCl) in the presence of an iron catalyst like Fe(acac)₃. guidechem.com The reaction proceeds via a nucleophilic substitution where the Grignard reagent displaces one of the chloro groups. Given the similar reactivity, substituting methylmagnesium chloride with isopropylmagnesium chloride would be a direct method for introducing the isopropyl group at the 4-position. The regioselectivity of this reaction, favoring substitution at C-4, is a known characteristic of nucleophilic substitution on 2,4-dichloropyrimidines. wuxiapptec.com

Table 1: Alkylation via Grignard Reagent

Starting Material Reagent Catalyst Product

This table represents a potential adaptation of a known reaction for the synthesis of the target compound.

Chlorination is a fundamental step in the synthesis of this compound, typically involving the conversion of a hydroxyl group (or its tautomeric pyrimidone form) into a chloro group. The most common and effective reagent for this transformation is phosphorus oxychloride (POCl₃), also known as trichlorophosphate. chemicalbook.com

This process involves heating the corresponding hydroxypyrimidine, in this case, 4-isopropylpyrimidin-2-ol, in excess phosphorus oxychloride. The reaction converts the pyrimidone to the desired chloropyrimidine. For example, the synthesis of 2-Chloro-4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidine is achieved by heating the corresponding 4-(...)-pyrimidin-2-ol intermediate with phosphorus oxychloride at elevated temperatures (e.g., 110 °C) for several hours. chemicalbook.com This well-established procedure is broadly applicable to a wide range of hydroxypyrimidines.

Table 2: Chlorination of Hydroxypyrimidine

Starting Material Reagent Condition Product

Nucleophilic aromatic substitution (SNAr) is a key reaction type in pyrimidine chemistry. The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, facilitates the attack of nucleophiles, especially at the 2-, 4-, and 6-positions when a suitable leaving group (like a halogen) is present.

In the context of synthesizing this compound, nucleophilic substitution can be employed to introduce the isopropyl group. Starting with 2,4-dichloropyrimidine, one of the chlorine atoms can be selectively displaced by an isopropyl nucleophile. Research on the regioselectivity of SNAr reactions on 2,4-dichloropyrimidines indicates that nucleophilic attack generally occurs preferentially at the C-4 position. wuxiapptec.comgoogle.com This selectivity makes 2,4-dichloropyrimidine a suitable precursor, as reaction with an isopropylating agent (like isopropylmagnesium chloride, as mentioned in 2.1.1) would yield the desired 4-isopropyl product. The higher reactivity of the C-4 position is a crucial aspect of this synthetic strategy. wuxiapptec.com

Conversely, the chloro group at the 2-position of the final product remains available for subsequent nucleophilic substitution, making this compound a useful intermediate for creating more complex molecules. For instance, 2-amino-4-chloro-pyrimidine derivatives are synthesized via nucleophilic substitution where an amine displaces the chloro group. nih.gov

Advanced Synthetic Approaches and Innovations

Modern synthetic chemistry offers more sophisticated and efficient methods for constructing substituted pyrimidines, often utilizing catalysis and complex multi-step sequences to achieve high yields and selectivity.

Transition metal catalysis has become a powerful tool for the synthesis of pyrimidine derivatives, offering efficient and environmentally friendly alternatives to traditional methods. nih.gov Various catalysts have been employed to facilitate the construction of the pyrimidine ring from simple precursors.

Nickel Catalysis: Pincer-type Nickel(II) complexes have been used to promote the synthesis of highly substituted pyrimidines through acceptorless dehydrogenative annulations of alcohols with compounds like malononitrile and guanidine. acs.org

Copper and Palladium Catalysis: Copper(I) iodide (CuI) and Palladium complexes such as [Pd(PPh₃)₂Cl₂] are used in multi-component reactions involving aryl halides, alkynes, and amidinium salts to produce trisubstituted pyrimidines. growingscience.com

Iridium and Manganese Catalysis: Iridium and Manganese catalysts enable the multi-component synthesis of pyrimidines from amidines and alcohols. mdpi.com

Zinc Oxide Catalysis: Heterogeneous catalysts like Zinc Oxide (ZnO) have been shown to be effective in the one-pot, multi-component synthesis of 2-substituted-4,6-diarylpyrimidines from chalcones and other precursors. nih.gov

Table 3: Overview of Catalytic Methods in Pyrimidine Synthesis

Catalyst Type Reactant Types Key Features
Nickel(II) Pincer Complexes Alcohols, Malononitrile, Amidines Acceptorless dehydrogenation, Sustainable acs.org
Palladium/Copper Aryl halides, Alkynes, Amidinium salts Multi-component synthesis growingscience.com
Iridium/Manganese Alcohols, Amidines Multi-component synthesis, Hydrogen auto-transfer mdpi.com

The synthesis of specifically substituted pyrimidines like this compound is often best achieved through a multi-step synthetic sequence. google.comgoogle.com This approach allows for the controlled and regioselective introduction of different functional groups. A logical multi-step pathway could involve the initial synthesis of the pyrimidine core followed by functional group interconversions.

A plausible two-step sequence for this compound would be:

Ring Formation: Condensation of a β-dicarbonyl compound containing an isopropyl group (e.g., 4-methyl-3-oxopentanenitrile) with a suitable N-C-N building block like urea or thiourea to form the 4-isopropylpyrimidin-2-ol or its thio-analogue. This is a standard Principal Synthesis method for pyrimidines.

Chlorination: Conversion of the resulting 4-isopropylpyrimidin-2-ol to this compound using a chlorinating agent like phosphorus oxychloride (POCl₃), as detailed in section 2.1.2. chemicalbook.com

Another multi-step strategy starts with a pre-functionalized pyrimidine. For example, a patent describes a two-step method for preparing 2-chloro-4-substituted pyrimidines starting from 2-methylthio-4-chloropyrimidine compounds. google.com

Nucleophilic Substitution: First, a nucleophilic substitution reaction at the C-4 position introduces the desired substituent (in this case, an isopropyl group precursor).

Chlorination/Thioether Oxidation: The 2-methylthio group is then converted to a chloro group. This method is designed to avoid the formation of isomers by controlling the reaction sequence. google.com

These multi-step approaches provide the flexibility needed to construct complex pyrimidine derivatives with precise control over the substitution pattern.

Green Chemistry Principles in this compound Synthesis

The synthesis of pyrimidine derivatives, including this compound, is increasingly being evaluated through the lens of green chemistry. The goal is to develop processes that are more environmentally friendly, economically viable, and safer. rasayanjournal.co.in The twelve principles of green chemistry, established by Paul Anastas and John Warner, provide a framework for this assessment. sigmaaldrich.com

Key green chemistry principles applicable to the synthesis of this compound include:

Prevention: It is preferable to prevent waste formation than to treat it after it has been created. sigmaaldrich.comyale.edu

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edu

Less Hazardous Chemical Syntheses: Methods should be designed to use and generate substances that possess little or no toxicity. sigmaaldrich.com

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous whenever possible. yale.edu

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are more selective and can be used in smaller amounts. yale.edu

Traditional pyrimidine syntheses often involve hazardous reagents and solvents. rasayanjournal.co.in For instance, the use of phosphorus oxychloride (POCl₃) as a chlorinating agent is common but poses significant environmental and safety risks. mdpi.com Green approaches focus on replacing such hazardous materials. Innovations include the use of microwave-assisted synthesis, which can reduce reaction times and energy consumption while increasing yields. rasayanjournal.co.innih.gov Furthermore, the development of catalytic methods and the use of greener solvents, such as ionic liquids or even solvent-free conditions, are active areas of research to align pyrimidine synthesis with sustainable practices. rasayanjournal.co.insaudijournals.com

Green Chemistry PrincipleApplication in Pyrimidine SynthesisPotential Improvement for this compound
Prevention of WasteDesigning reactions with high yields and minimal byproducts. yale.eduOptimizing reaction conditions to avoid the formation of isomers or di-substituted products. google.com
Atom EconomyMaximizing the incorporation of reactant atoms into the final product structure. sigmaaldrich.comChoosing synthetic routes that minimize the use of protecting groups or reagents that are not incorporated into the final molecule. yale.edu
Use of CatalysisEmploying catalysts to enhance reaction rates and selectivity, reducing the need for stoichiometric reagents. yale.eduDeveloping a catalytic chlorination process to replace the use of excess phosphorus oxychloride.
Safer SolventsReplacing hazardous organic solvents with water, supercritical fluids, or ionic liquids. saudijournals.comExploring solvent-free reaction conditions or the use of biodegradable solvents.
Design for Energy EfficiencyUtilizing methods like microwave irradiation to reduce reaction times and energy input compared to conventional heating. sigmaaldrich.comnih.govImplementing microwave-assisted synthesis for the chlorination step.

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound, improving yield, and minimizing byproducts.

Reaction Kinetics and Rate Laws

In the synthesis of chloropyrimidines, which often involves the conversion of a pyrimidinone (a cyclic amide) to the corresponding chloride, the reaction kinetics can be complex. The rate law for the formation of this compound from its corresponding 4-isopropylpyrimidin-2-one precursor using a chlorinating agent like POCl₃ would generally be dependent on the concentrations of both the pyrimidinone substrate and the chlorinating agent.

The general form of the rate law can be expressed as:

Rate = k [Substrate]x [Reagent]y

Where:

k is the rate constant.

[Substrate] is the concentration of the pyrimidinone.

[Reagent] is the concentration of the chlorinating agent.

x and y are the orders of the reaction with respect to each reactant, which must be determined experimentally. youtube.com

The reaction order indicates how the concentration of a reactant affects the rate. youtube.com For example, if the reaction is first-order with respect to the pyrimidinone (x=1), doubling its concentration would double the reaction rate. youtube.com These kinetic parameters are influenced by factors such as temperature, solvent, and the presence of any catalysts.

Role of Solvents and Catalysts in Reaction Mechanisms

Solvents and catalysts play a critical role in the mechanism of chemical reactions, directly influencing reaction rates and selectivity. rsc.orgresearchgate.net Their functions are not merely to dissolve reactants but to actively participate in the reaction pathway. epfl.ch

In the synthesis of this compound, a common chlorinating agent is phosphorus oxychloride (POCl₃). mdpi.com In many procedures, POCl₃ can serve as both the reactant and the solvent when used in excess. This approach drives the reaction to completion but presents challenges in product isolation and waste disposal.

Catalysts are often employed to improve reaction efficiency. For instance, tertiary amines such as N,N-dimethylaniline or triethylamine can be used as catalysts in chlorination reactions with POCl₃. The catalyst can activate the pyrimidinone substrate by forming a more reactive intermediate, or it can interact with the chlorinating agent.

Solvents can influence the reaction mechanism by stabilizing transition states or intermediates. The choice of solvent can affect reaction rates and even alter the course of a reaction. epfl.ch For example, polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile might be used to facilitate nucleophilic substitution reactions on the pyrimidine ring. mdpi.comresearchgate.net The solvent's ability to solvate ions and polarize bonds can be crucial for the reaction to proceed efficiently. epfl.ch

ComponentExampleRole in Reaction Mechanism
Solvent/ReagentPhosphorus Oxychloride (POCl₃)Acts as the chlorinating agent and can also serve as the reaction solvent when used in excess. mdpi.com
CatalystTriethylamine (Et₃N)Acts as a base to neutralize HCl produced during the reaction and can catalyze the chlorination step. mdpi.comguidechem.com
SolventDichloromethane (B109758) (DCM)A common organic solvent used to dissolve reactants and facilitate the reaction medium, particularly during work-up and extraction. google.com
SolventN,N-Dimethylformamide (DMF)A polar aprotic solvent that can accelerate nucleophilic substitution reactions by solvating cations. mdpi.com

Purification and Isolation Techniques for this compound

After the synthesis is complete, the target compound, this compound, must be separated from unreacted starting materials, byproducts, solvents, and catalysts. ijddr.in A multi-step purification process is typically required to achieve high purity.

The initial step, often referred to as the "work-up," usually involves quenching the reaction mixture. For syntheses using POCl₃, this is carefully done by pouring the mixture into ice water to decompose the excess POCl₃. mdpi.com This is followed by neutralization with a base, such as sodium bicarbonate or sodium carbonate, to adjust the pH. mdpi.comgoogle.com

Liquid-liquid extraction is then used to separate the desired organic product from the aqueous phase. A water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), is added to the mixture. mdpi.comgoogle.com The product, being more soluble in the organic layer, is extracted from the aqueous layer. This process may be repeated several times to maximize recovery. The combined organic layers are then washed with brine (saturated NaCl solution) to remove residual water and dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). google.com

For final purification, column chromatography is a widely used and effective technique. google.com The crude product is loaded onto a column packed with a stationary phase, typically silica gel. A solvent or a mixture of solvents (the mobile phase or eluent) is then passed through the column. Separation occurs based on the differential adsorption of the components to the silica gel. Compounds with different polarities travel down the column at different rates, allowing for their separation. For chloropyrimidines, a common eluent system is a mixture of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate. guidechem.com The fractions containing the pure product are collected and the solvent is removed by evaporation under reduced pressure to yield the purified this compound. mdpi.com

Advanced Spectroscopic and Computational Characterization of 2 Chloro 4 Isopropylpyrimidine

High-Resolution Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

For ¹H NMR , the spectrum of 2-Chloro-4-isopropylpyrimidine is expected to show three distinct signals:

A doublet corresponding to the two equivalent methyl (CH₃) groups of the isopropyl moiety.

A septet for the single proton (CH) of the isopropyl group, which is split by the six neighboring methyl protons.

Two signals for the aromatic protons on the pyrimidine (B1678525) ring. The proton at position 6 would likely appear as a doublet, and the proton at position 5 would appear as a doublet, with coupling between them.

In ¹³C NMR spectroscopy, five distinct signals would be anticipated, corresponding to the five unique carbon environments in the molecule:

One signal for the two equivalent methyl carbons of the isopropyl group.

One signal for the methine (CH) carbon of the isopropyl group.

Three signals for the carbons of the pyrimidine ring. The carbon atom bonded to the chlorine (C2) would be significantly downfield. The carbon bonded to the isopropyl group (C4) and the other two ring carbons (C5, C6) would have distinct chemical shifts.

Predicted ¹H and ¹³C NMR Data (Note: These are estimated values based on general principles and data for similar structures. Actual experimental values may vary.)

¹H NMR (Proton)
Predicted Chemical Shift (δ ppm) Multiplicity Integration Assignment
~1.3 Doublet 6H -CH(CH₃ )₂
~3.2 Septet 1H -CH (CH₃)₂
~7.2 Doublet 1H Pyrimidine H5

¹³C NMR (Carbon)

Predicted Chemical Shift (δ ppm) Assignment
~22 -CH(C H₃)₂
~35 -C H(CH₃)₂
~120 Pyrimidine C5
~158 Pyrimidine C6
~162 Pyrimidine C2

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound.

The IR spectrum of this compound would be expected to show characteristic absorption bands for:

C-H stretching from the isopropyl group and the pyrimidine ring, typically in the 2900-3100 cm⁻¹ region.

C=N and C=C stretching vibrations from the pyrimidine ring, expected in the 1400-1600 cm⁻¹ range.

C-H bending vibrations for the isopropyl group around 1370-1470 cm⁻¹.

A C-Cl stretching vibration, which would likely appear in the fingerprint region, typically below 800 cm⁻¹.

Raman spectroscopy , being complementary to IR, would also probe these vibrations, with non-polar bonds often giving stronger signals. The symmetric vibrations of the pyrimidine ring would be particularly prominent.

Expected Vibrational Frequencies

Wavenumber (cm⁻¹) Assignment
3100-2900 C-H Stretching (Aromatic & Aliphatic)
1600-1400 C=N / C=C Ring Stretching
1470-1370 C-H Bending

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a molecule. The molecular weight of this compound (C₇H₉ClN₂) is 156.61 g/mol nih.gov.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 156. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 158 with about one-third the intensity of the M⁺ peak is a characteristic feature.

Common fragmentation pathways would likely involve:

Loss of a methyl radical (•CH₃) from the isopropyl group, leading to a fragment at m/z 141.

Loss of the entire isopropyl group (•CH(CH₃)₂), resulting in a fragment at m/z 113.

Cleavage of the chlorine atom (•Cl), giving a fragment at m/z 121.

Predicted Mass Spectrometry Fragmentation

m/z Ion
158 [M+2]⁺ (³⁷Cl isotope)
156 [M]⁺ (³⁵Cl isotope)
141 [M - CH₃]⁺

X-ray Diffraction Studies of Crystalline Forms

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. To date, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible literature. Such a study would provide precise data on bond lengths, bond angles, and the crystal packing structure.

For comparison, a related but more complex molecule, 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester, has been studied. It crystallizes in the monoclinic space group P2₁/c researchgate.net. While this provides some context for how pyrimidine derivatives can pack, the additional bulky substituents mean these specific crystal parameters cannot be directly assigned to this compound.

Quantum Chemical Calculations and Theoretical Studies

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to predict molecular properties, including optimized geometry and electronic structure. While specific DFT studies focused solely on this compound are not published, calculations on similar structures provide insight into the expected results researchgate.netresearchgate.netnih.govmdpi.com.

A DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311G, would be performed to find the lowest energy conformation (optimized geometry) of the molecule. These calculations would yield theoretical values for:

Bond lengths: The C-Cl, C-N, C-C, and C-H bond distances.

Bond angles: The angles within the pyrimidine ring and the isopropyl substituent.

Dihedral angles: The rotational orientation of the isopropyl group relative to the pyrimidine ring.

Furthermore, DFT is used to calculate electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability.

Table of Compounds Mentioned

Compound Name
This compound

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in chemical reactivity, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. youtube.com The energy of the HOMO (EHOMO) is an indicator of the molecule's electron-donating ability, while the energy of the LUMO (ELUMO) reflects its electron-accepting tendency.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical parameter for assessing molecular stability and reactivity. ajchem-a.com A large energy gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the low-energy HOMO to the high-energy LUMO. Conversely, a small energy gap indicates a molecule is more reactive and prone to electronic transitions. researchgate.net

For this compound, the electronic landscape is shaped by its constituent parts: the electron-deficient pyrimidine ring, the electron-withdrawing chloro group, and the electron-donating isopropyl group. The HOMO is expected to be distributed primarily over the pyrimidine ring and the isopropyl group, reflecting the regions with higher electron density. The LUMO is likely concentrated on the electron-deficient pyrimidine ring, particularly near the electronegative chlorine and nitrogen atoms. The interplay of the electron-donating and withdrawing groups modulates the HOMO-LUMO gap, thereby fine-tuning the molecule's reactivity. Theoretical studies on similarly substituted pyrimidine and thienopyrimidine derivatives show that the introduction of substituents significantly alters the frontier orbital energies. irjweb.comnih.gov For instance, electron-withdrawing groups tend to lower the LUMO energy, making the molecule a better electrophile. nih.gov

ParameterRepresentative Energy (eV)Significance
EHOMO-6.0 to -7.5Electron-donating capability
ELUMO-0.5 to -2.0Electron-accepting capability
ΔE (Energy Gap)4.0 to 5.5Chemical reactivity and kinetic stability
Note: The energy values are representative examples based on DFT calculations for analogous substituted pyrimidine systems and serve to illustrate the expected range for this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of molecular bonding by transforming the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) units corresponding to the classic Lewis structure. uni-muenchen.dewikipedia.org This method allows for the quantitative analysis of intramolecular delocalization and hyperconjugative interactions. These interactions are evaluated using second-order perturbation theory, which calculates the stabilization energy E(2) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. uni-muenchen.de A higher E(2) value signifies a stronger interaction.

In this compound, significant intramolecular interactions are anticipated. The lone pairs (LP) on the two nitrogen atoms and the chlorine atom are primary electron donors. The principal acceptors are the antibonding π* orbitals of the pyrimidine ring and the antibonding σ* orbitals of the C-Cl and C-N bonds. The delocalization of electron density from the nitrogen lone pairs to the ring's π* orbitals (LP(N) → π(C-C)/π(C-N)) contributes significantly to the aromatic stability of the pyrimidine ring. Similarly, interactions involving the chlorine atom's lone pairs and the ring (LP(Cl) → π*(C-C)) can influence the electronic properties. NBO analyses on related haloaromatic and pyrimidine compounds confirm that such charge-transfer events are crucial in determining molecular structure and reactivity. nih.govresearchgate.net

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol) (Illustrative)Interaction Type
LP (N1)π* (C2-N3)5-15Lone pair delocalization into ring
LP (N3)π* (C2-N1)5-15Lone pair delocalization into ring
LP (Cl)σ* (C1-C6)1-5Hyperconjugation
π (C5-C6)π* (N1-C2)15-25π-electron delocalization (aromaticity)
Note: E(2) values are illustrative, based on typical stabilization energies found in NBO analyses of similar heterocyclic and halogenated aromatic compounds.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface is color-coded to represent different electrostatic potential values: regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net Green areas represent regions of neutral potential.

For this compound, the MEP map is expected to show distinct regions of varying potential. The most negative potential (red) would be localized around the two nitrogen atoms of the pyrimidine ring, corresponding to their lone pairs of electrons. These sites represent the most likely points for protonation and coordination to electrophiles. Conversely, regions of positive potential (blue) are anticipated around the hydrogen atoms of the isopropyl group and, potentially, a region of positive potential on the chlorine atom along the axis of the C-Cl bond, known as a σ-hole, which can participate in halogen bonding. biointerfaceresearch.com This detailed charge landscape is crucial for understanding non-covalent interactions and guiding molecular recognition processes. MEP analyses of other pyrimidine derivatives confirm that the nitrogen atoms are the primary sites of negative potential. researchgate.net

RegionExpected ColorElectrostatic PotentialPredicted Reactivity
Pyrimidine Nitrogen AtomsRedNegative (V < 0)Site for electrophilic attack, H-bond acceptor
Isopropyl Hydrogen AtomsLight BluePositive (V > 0)Potential for weak interactions with nucleophiles
Chlorine Atom (σ-hole)BluePositive (V > 0)Site for nucleophilic attack, halogen bond donor
Pyrimidine Ring (face)Green/YellowNear-neutral/Slightly Negativeπ-stacking interactions

Conformational Analysis using Potential Energy Surface Scans

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. A Potential Energy Surface (PES) scan is a computational method used to explore these conformational changes systematically. q-chem.com By rotating a specific dihedral angle in discrete steps and optimizing the rest of the molecular geometry at each step, a PES scan maps out the energy landscape, identifying low-energy (stable) conformers and the energy barriers that separate them. uni-muenchen.de

The primary source of conformational flexibility in this compound is the rotation of the isopropyl group around the single bond connecting it to the pyrimidine ring. A PES scan of this C-C bond rotation would reveal the energetic profile as the isopropyl group rotates a full 360°. The resulting energy curve would likely show distinct minima corresponding to staggered conformations, where the methyl groups of the isopropyl substituent are positioned to minimize steric hindrance with the pyrimidine ring. Energy maxima would correspond to eclipsed conformations, which are destabilized by steric repulsion. Studies on other molecules containing isopropyl groups attached to rings show that the energy difference between staggered and eclipsed forms can be significant, defining the preferred orientation of the substituent. rsc.orgrsc.org

Dihedral Angle (H-C-C-C)ConformationRelative Energy (kcal/mol) (Illustrative)Stability
~60°, ~180°, ~300°Staggered0Most Stable (Energy Minima)
~0°, ~120°, ~240°Eclipsed3 - 5Least Stable (Energy Maxima)
Note: Relative energy values are illustrative, representing typical rotational barriers for isopropyl groups attached to cyclic systems.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a solid-state crystal lattice, known as crystal packing, is dictated by a subtle balance of intermolecular forces. These non-covalent interactions, though weaker than covalent bonds, collectively determine the crystal's density, stability, and physical properties. For this compound, hydrogen bonding and π-π stacking are the most probable interactions governing its supramolecular assembly.

Hydrogen Bonding Networks

A hydrogen bond is a highly directional, attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom (the donor) and another nearby electronegative atom (the acceptor). mdpi.com While this compound lacks classical hydrogen bond donors (like O-H or N-H), its two pyrimidine nitrogen atoms are potent hydrogen bond acceptors. researchgate.net

In a crystal structure, these nitrogen atoms can readily accept hydrogen bonds from weak donors, such as the C-H groups present on the isopropyl substituent or the pyrimidine ring of neighboring molecules (forming C-H···N interactions). The presence of C-H···N hydrogen bonds is a well-documented motif in the crystal structures of many nitrogen-containing heterocycles, including pyrimidine derivatives. mdpi.com Furthermore, the chlorine atom can also act as a weak hydrogen bond acceptor (C-H···Cl). The cumulative effect of these weak hydrogen bonds can lead to the formation of robust one-, two-, or three-dimensional networks that stabilize the crystal lattice. researchgate.net

Donor (D-H)Acceptor (A)Interaction TypeTypical Distance (H···A) (Å)Typical Angle (D-H···A) (°)
C-H (ring/isopropyl)N (pyrimidine)C-H···N2.2 - 2.8120 - 170
C-H (ring/isopropyl)ClC-H···Cl2.5 - 3.0110 - 160
Note: Geometric parameters are typical values observed in crystal structures of related organic compounds.

π-π Stacking Interactions

π-π stacking is a non-covalent interaction that occurs between aromatic rings. mdpi.com The pyrimidine ring in this compound is an electron-deficient aromatic system, making it an excellent candidate for engaging in π-π stacking interactions. These interactions are crucial in the crystal packing of many aromatic and heteroaromatic compounds. researchgate.net

ParameterTypical ValueSignificance
Centroid-Centroid Distance3.3 - 3.8 ÅDistance between the centers of two stacked rings
Interplanar Angle0 - 20°Angle between the planes of the two rings
Slip Angle15 - 30°Angle indicating the degree of horizontal displacement
Note: Values are characteristic for π-π stacking interactions observed in the crystal structures of aromatic heterocyclic compounds.

Hirshfeld Surface Analysis and Quantitative Contribution Analysis

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in a crystalline environment, providing a three-dimensional surface that elucidates the nature and extent of close contacts with neighboring molecules. The surface is colored according to various properties, such as the normalized contact distance (dnorm), to highlight regions of significant intermolecular interactions.

The analysis typically involves generating the Hirshfeld surface by partitioning the crystal electron density into molecular fragments. The dnorm surface, in particular, is valuable for identifying key interactions. It is calculated based on the distances of any point on the surface to the nearest nucleus inside the surface (dᵢ) and the nearest nucleus outside the surface (dₑ), normalized by the van der Waals radii of the respective atoms. Regions with negative dnorm values, typically colored red, indicate contacts shorter than the sum of the van der Waals radii and thus represent significant interactions, such as hydrogen bonds. White areas correspond to contacts approximately equal to the van der Waals radii, and blue regions signify longer contacts.

In the case of this compound, the most significant intermolecular contacts would likely involve the chlorine atom, the nitrogen atoms of the pyrimidine ring, and the hydrogen atoms of the isopropyl group and the pyrimidine ring. The analysis would likely reveal C—H···N and C—H···Cl hydrogen bonds, as well as π-π stacking interactions involving the pyrimidine rings.

Based on the analysis of similar pyrimidine compounds, a hypothetical quantitative contribution analysis for this compound would likely highlight the prevalence of several key interactions. The table below illustrates the expected contributions of the most significant intermolecular contacts to the total Hirshfeld surface area.

Interaction TypeContribution (%)
H···H45.0
C···H/H···C20.5
N···H/H···N15.2
Cl···H/H···Cl12.8
C···C3.5
Other3.0

This quantitative breakdown reveals that H···H contacts, arising from the isopropyl group and the pyrimidine ring, would be the most abundant, which is common for organic molecules. The significant contributions from C···H/H···C, N···H/H···N, and Cl···H/H···Cl interactions would underscore the importance of hydrogen bonding and other directional interactions in the crystal packing. The C···C interactions would likely indicate the presence of π-π stacking.

Derivatization and Functionalization Strategies for 2 Chloro 4 Isopropylpyrimidine

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Ring

The electron-withdrawing character of the two nitrogen atoms in the pyrimidine ring renders the carbon atoms, particularly at the 2-, 4-, and 6-positions, susceptible to nucleophilic attack. The chlorine atom at the C2 position of 2-chloro-4-isopropylpyrimidine is an excellent leaving group, making this position highly activated for nucleophilic aromatic substitution (SNAr) reactions. This type of reaction is a cornerstone for the derivatization of this compound, allowing for the facile introduction of a variety of nucleophiles.

The general mechanism of the SNAr reaction involves the addition of a nucleophile to the electron-deficient pyrimidine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product. The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

Common nucleophiles employed in these reactions include amines, alkoxides, and thiolates, leading to the formation of 2-amino-, 2-alkoxy-, and 2-alkylthio-4-isopropylpyrimidine derivatives, respectively. For instance, the reaction with various primary and secondary amines can be carried out to synthesize a library of 2-N-substituted-4-isopropylpyrimidines.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Activated Chloropyrimidines

NucleophileReagent ExampleProduct TypeGeneral Conditions
AmineR-NH2, R2NH2-AminopyrimidineBase (e.g., K2CO3, Et3N), Solvent (e.g., DMF, CH3CN), Elevated Temperature
AlkoxideNaOR, KOR2-AlkoxypyrimidineAlcohol solvent or aprotic solvent, Room Temperature to Reflux
ThiolateNaSR, KSR2-AlkylthiopyrimidineAprotic solvent (e.g., DMF), Room Temperature

Transformations of the Isopropyl Group

While the primary site of reactivity on this compound is the C2 position, the isopropyl group at the C4 position also offers opportunities for functionalization. These transformations can be more challenging due to the relative inertness of the alkyl group, but various methods can be employed to modify this substituent.

One potential transformation is the oxidation of the isopropyl group. Strong oxidizing agents can potentially convert the isopropyl group into a hydroxyl or carbonyl functional group. For example, oxidation could lead to the formation of 2-chloro-4-(2-hydroxypropan-2-yl)pyrimidine or 2-chloro-4-acetylpyrimidine, which can then serve as handles for further derivatization.

Another approach is the halogenation of the isopropyl group, typically at the benzylic-like tertiary carbon. Free radical halogenation, using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator, could introduce a bromine atom, yielding 2-chloro-4-(2-bromo-2-propyl)pyrimidine. This halogenated derivative would be more susceptible to subsequent nucleophilic substitution or elimination reactions, further expanding the synthetic utility of the scaffold.

Table 2: Potential Transformations of the Isopropyl Group

Reaction TypeReagent ExamplePotential Product
OxidationKMnO4, CrO32-Chloro-4-acetylpyrimidine
HalogenationN-Bromosuccinimide (NBS)2-Chloro-4-(2-bromo-2-propyl)pyrimidine

Halogen Exchange and Other Halogen-Based Reactions

The chlorine atom at the C2 position can be replaced by other halogens through halogen exchange reactions. These reactions are valuable for modulating the reactivity of the C2 position or for introducing specific halogens for subsequent cross-coupling reactions.

The Finkelstein reaction, which involves the treatment of a chloroalkane with an alkali metal iodide, can be adapted for heteroaromatic systems to replace the chlorine with iodine. The resulting 2-iodo-4-isopropylpyrimidine would be a valuable substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Similarly, the conversion of the chloro group to a fluoro group can be achieved using a nucleophilic fluorinating agent, a process often referred to as a Halex reaction (halogen exchange). Reagents such as potassium fluoride (B91410) in the presence of a phase-transfer catalyst or more modern fluorinating agents can be employed. The introduction of a fluorine atom can significantly alter the electronic properties and metabolic stability of the molecule.

Table 3: Halogen Exchange Reactions for this compound

Reaction TypeReagent ExampleProduct
Finkelstein ReactionSodium Iodide (NaI)2-Iodo-4-isopropylpyrimidine
Halex ReactionPotassium Fluoride (KF)2-Fluoro-4-isopropylpyrimidine

Regioselective Functionalization Approaches

While the C2 position is the most activated site for nucleophilic substitution, other positions on the pyrimidine ring can also be functionalized through regioselective approaches. The electronic properties of the ring, influenced by the two nitrogen atoms and the existing substituents, direct the regioselectivity of these reactions.

For instance, electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature. However, under certain conditions, functionalization at the C5 position can be achieved. For example, bromination of pyrimidines often occurs at the C5 position, especially in the presence of activating groups. nih.govresearchgate.net This would lead to the formation of 5-bromo-2-chloro-4-isopropylpyrimidine, introducing a new handle for further modifications, such as cross-coupling reactions.

Directed ortho-metalation (DoM) strategies could also be explored for regioselective functionalization. While the isopropyl group is not a strong directing group, the nitrogen atoms of the pyrimidine ring can direct lithiation to adjacent positions. Subsequent quenching with an electrophile would allow for the introduction of a variety of functional groups at specific sites on the ring.

Table 4: Potential Regioselective Functionalization Reactions

Reaction TypePositionReagent ExamplePotential Product
HalogenationC5N-Bromosuccinimide (NBS)5-Bromo-2-chloro-4-isopropylpyrimidine
MetalationC5 or C6n-Butyllithium followed by an electrophile (E+)2-Chloro-4-isopropyl-5(or 6)-E-pyrimidine

Applications of 2 Chloro 4 Isopropylpyrimidine in Organic Synthesis and Medicinal Chemistry

Building Block in Complex Molecule Synthesis

The inherent reactivity of the C2-chloro substituent in 2-Chloro-4-isopropylpyrimidine makes it an excellent electrophilic partner in nucleophilic substitution reactions. This reactivity is the foundation of its utility as a building block for more elaborate molecular structures.

Precursor for Advanced Heterocyclic Systems

This compound serves as a key starting material for the synthesis of a variety of fused and substituted heterocyclic systems. The chlorine atom can be readily displaced by a range of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functionalities. This allows for the construction of more complex ring systems, which are often found in the core structures of many pharmaceutical agents. For instance, the pyrimidine (B1678525) ring can be annulated with other heterocyclic rings to create bicyclic and tricyclic systems, which are prevalent in many classes of therapeutic agents.

Role in Multi-component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.gov While specific examples detailing the use of this compound in MCRs are not extensively documented in readily available literature, the reactivity of the 2-chloro-pyrimidine scaffold suggests its potential as a valuable component in such reactions. For example, it could potentially participate in MCRs where an electrophilic pyrimidine is required to react with in-situ generated nucleophilic species. The development of novel MCRs involving this compound could provide efficient pathways to novel chemical entities with diverse biological activities.

Structure-Activity Relationship (SAR) Studies of Pyrimidine Derivatives

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov The this compound core provides a versatile scaffold for conducting systematic SAR studies.

By modifying the substituents at the 2 and 4-positions of the pyrimidine ring, medicinal chemists can explore the chemical space around this core to optimize the potency, selectivity, and pharmacokinetic properties of drug candidates. The isopropyl group at the 4-position, for instance, can influence the lipophilicity and steric interactions of the molecule with its biological target.

Table 1: SAR of Pyrimidine Derivatives as Kinase Inhibitors

Compound R1 (C2-position) R2 (C4-position) Kinase Inhibition (IC50, nM)
A -NH-ArylIsopropyl50
B -NH-AlkylIsopropyl250
C -O-ArylIsopropyl150
D -NH-ArylMethyl100
E -NH-ArylCyclopropyl75

This table is a representative example based on general SAR principles for pyrimidine-based kinase inhibitors and does not represent actual experimental data for specific named compounds.

Computational SAR Approaches

In modern drug discovery, computational methods play a crucial role in accelerating the design and optimization of new drug candidates. Quantitative Structure-Activity Relationship (QSAR) modeling and other computational techniques are employed to build predictive models that correlate the structural features of molecules with their biological activities. These models can then be used to virtually screen libraries of compounds and prioritize the synthesis of those with the highest predicted potency. For derivatives of this compound, computational SAR can help in understanding the key structural requirements for a desired biological effect and guide the design of new analogs with improved properties.

Ligand Binding Studies and Molecular Docking

To understand the mechanism of action of a drug at the molecular level, it is essential to study its interaction with its biological target, which is often a protein or an enzyme. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This information can provide valuable insights into the binding mode and the key interactions that are responsible for the ligand's activity.

For compounds derived from this compound, molecular docking studies can be used to visualize how they fit into the active site of their target protein. This can help in explaining the observed SAR and in designing new derivatives with enhanced binding affinity and selectivity. For example, docking studies of pyrimidine-based kinase inhibitors have revealed the importance of hydrogen bonding interactions with the hinge region of the kinase domain. nih.gov

Role in the Development of Therapeutically Relevant Compounds

The 2-chloro-4-substituted pyrimidine scaffold is a common feature in a number of therapeutically relevant compounds, particularly in the area of oncology. These compounds often function as inhibitors of protein kinases, which are enzymes that play a crucial role in cell signaling and are frequently dysregulated in cancer.

The versatility of the this compound core allows for the synthesis of a wide range of kinase inhibitors with varying selectivity profiles. By judiciously choosing the substituents at the 2- and 5-positions, researchers can target specific kinases involved in cancer progression. For example, the development of potent and selective inhibitors of kinases such as anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) has been a major focus in cancer research, and pyrimidine-based scaffolds have been instrumental in this endeavor. nih.gov

Table 2: Examples of Therapeutically Relevant Kinase Inhibitors with a Pyrimidine Core

Drug Name (or Lead Compound) Target Kinase(s) Therapeutic Area
ImatinibBcr-Abl, c-KIT, PDGFROncology
GefitinibEGFROncology
ErlotinibEGFROncology
CrizotinibALK, ROS1Oncology

This table lists well-known kinase inhibitors with a pyrimidine core to illustrate the therapeutic relevance of this scaffold. The direct synthesis of these specific drugs from this compound is not implied.

Anticancer Agents

The pyrimidine nucleus is a cornerstone in the development of numerous anticancer drugs, primarily because of its structural resemblance to the bases of DNA and RNA. This allows pyrimidine analogs to function as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cancer cells. The 2-chloro-4-substituted pyrimidine framework is a key intermediate in the creation of these potent therapeutic agents. google.com

The chlorine atom at the 2-position is an excellent leaving group, facilitating nucleophilic substitution reactions to create a diverse library of pyrimidine derivatives. google.com For instance, researchers have synthesized novel series of wuxiapptec.comresearchgate.netthieme.detriazolo[1,5-a]pyrimidines starting from chlorinated pyrimidine precursors. mdpi.com In one study, displacement of the chloro group with various anilines was a key step in producing intermediates that were further modified to yield compounds with significant anti-tumor activity. mdpi.com

Similarly, the synthesis of pyrimidodiazepines, which have shown promise as antitumor agents, often involves intermediates derived from chloropyrimidines. nih.gov Research into 2-chloro-4-anilinoquinazoline derivatives, which share structural motifs with the target compound, has yielded molecules with high antiproliferative activity against a range of cancer cell lines, including leukemia, colon cancer, melanoma, and breast cancer. nih.govnih.gov Furthermore, thiazolo[4,5-d]pyrimidine (B1250722) derivatives synthesized from chloro-pyrimidine intermediates have been identified as potential anticancer drugs, with some analogs showing notable activity in the National Cancer Institute's NCI-60 screening program. mdpi.com

Derivative ClassStarting ScaffoldCancer Cell Lines TestedNotable Activity
wuxiapptec.comresearchgate.netthieme.deTriazolo[1,5-a]pyrimidines7-Chloro- wuxiapptec.comresearchgate.netthieme.detriazolo[1,5-a]pyrimidineBel-7402 (Liver), HT-1080 (Fibrosarcoma)One compound showed IC50 values of 12.3 μM and 6.1 μM, respectively. mdpi.com
Pyrimidodiazepines2-Chloro-4-anilinoquinazolineK-562 (Leukemia), HCT-116 (Colon), MCF7 (Breast)A derivative showed high antiproliferative activity with GI50 values between 0.622–1.81 μM. nih.gov
Thiazolo[4,5-d]pyrimidines7-Chloro-thiazolo[4,5-d]pyrimidineNCI-60 PanelCompound 3b was the most active, with a mean growth percent of 29.51 in the one-dose assay. mdpi.com

Antimicrobial and Antiviral Agents

The pyrimidine core is integral to a wide spectrum of compounds exhibiting antimicrobial and antiviral properties. The versatility of the this compound intermediate allows for the synthesis of novel derivatives to combat various pathogens. The reactivity of the 2-chloro position is frequently exploited to introduce different amine, thiol, or oxygen nucleophiles, leading to compounds with diverse biological activities. researchgate.net

In the realm of antiviral research, pyrimidine derivatives are investigated for their ability to interfere with viral replication. nih.gov Some pyrimidine-based compounds act by inhibiting the host's pyrimidine biosynthesis pathway, thereby depriving the virus of essential building blocks for its genetic material. nih.gov This mechanism can provide broad-spectrum activity against a range of RNA viruses. nih.gov Pyrimidodiazepines, which can be synthesized from chloropyrimidine precursors, have also been explored as antiviral agents due to their ability to mimic the nitrogenous bases of nucleic acids. nih.gov

In the context of antimicrobial agents, the pyrimidine scaffold is a common feature in molecules designed to target bacteria and fungi. ej-chem.org For example, new series of pyrimidine derivatives have been synthesized and tested against various bacterial strains (like Bacillus subtilis and Escherichia coli) and fungal species. ej-chem.orgnih.gov The synthesis often involves the cyclocondensation of a precursor with urea, thiourea, or guanidine, a process that can be adapted from chloropyrimidine starting materials. ej-chem.org

Compound TypeTargetMechanism/Activity
Tetrahydrobenzothiazole AnalogRNA Viruses (e.g., Alphaviruses, Flaviviruses)Inhibits host pyrimidine synthesis, establishing an antiviral state. nih.gov
Phenothiazinyl PyrimidinesBacteria (E. faecium, E. coli) and Fungi (C. albicans)Showed antimicrobial activity via the filter paper disc diffusion method. ej-chem.org
2-Chloro-4-nitrobenzoylamino acid derivativesVarious MicroorganismsDerivatives with Phenylalanine and Tyrosine residues were found to be active. nih.gov

Anti-inflammatory Agents

Pyrimidine derivatives are well-established as a class of compounds with significant anti-inflammatory potential. nih.gov Several approved anti-inflammatory drugs feature a pyrimidine core, highlighting the scaffold's importance in this therapeutic area. nih.gov These compounds often exert their effects by inhibiting key inflammatory mediators, such as prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and various pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). nih.gov

The synthesis of novel anti-inflammatory agents frequently utilizes reactive intermediates like this compound. The chloro group allows for the strategic addition of different chemical moieties to optimize binding to inflammatory targets and improve pharmacological properties. For example, the development of selective COX-2 inhibitors, which are sought after for their reduced gastrointestinal side effects compared to non-selective NSAIDs, has included pyrimidine-based structures. nih.gov Research has demonstrated that certain pyrimidine derivatives can selectively inhibit COX-2 over COX-1, showcasing their potential for safer anti-inflammatory therapies. nih.gov

The mechanism of action for many pyrimidine-based anti-inflammatory agents involves suppressing the activity of COX enzymes, which in turn reduces the production of prostaglandins. nih.gov Studies on various synthetic pyrimidine analogs have confirmed their ability to inhibit these pathways, providing a solid rationale for the continued exploration of new derivatives synthesized from versatile building blocks like this compound. researchgate.netnih.gov

Derivative ClassTarget/AssayKey Research Finding
Pyrazolo[3,4-d]pyrimidinesCOX-1 and COX-2 EnzymesCertain derivatives suppressed enzyme activity, thus inhibiting PGE2 production. nih.gov
General Pyrimidine DerivativesInflammatory MediatorsInhibit expression of PGE2, inducible nitric oxide synthase, and various cytokines. nih.gov
Pyrimidine Derivatives L1 & L2COX-2 EnzymeDemonstrated selective COX-2 inhibition and antioxidant properties. nih.gov

Potential in Agrochemistry (Fungicides, Herbicides)

In addition to its role in medicinal chemistry, the pyrimidine structure is a key component in the development of modern agrochemicals, including fungicides and herbicides. google.com The this compound scaffold is an important intermediate for synthesizing active ingredients that protect crops from fungal pathogens and unwanted weeds. google.com

In the field of fungicides, pyrimidine derivatives are used to control a wide range of plant pathogenic fungi. nih.gov The development of resistance to existing commercial fungicides necessitates the design of novel compounds. nih.gov Research has focused on synthesizing new series of chloropyrimidine analogues, such as 4-chloro-6-substituted phenoxy-2-phenylpyrimidines, which have shown potent fungicidal activity against pathogens like Sclerotinia sclerotiorum and Thanatephorus cucumeris, in some cases exceeding the efficacy of commercial standards like pyrimethanil. nih.gov

Pyrimidine derivatives also function as herbicides and, interestingly, as herbicide safeners. Herbicide safeners are compounds applied in combination with a herbicide to protect the crop from injury without reducing the herbicide's effectiveness against weeds. Fenclorim is a commercial herbicide safener with a dichloropyrimidine structure that also possesses some fungicidal activity. nih.gov Using this as a lead, scientists have synthesized new derivatives from chloropyrimidine intermediates that exhibit excellent safening activity for crops like rice against herbicides such as metolachlor, while also providing improved antifungal benefits. nih.gov The dual-activity potential of these molecules makes them promising candidates for developing integrated crop protection solutions. nih.gov

ApplicationDerivative ClassTarget Organism/CropKey Finding
Fungicide4-Chloro-6-phenoxy-2-phenylpyrimidinesS. sclerotiorum, T. cucumerisOne derivative showed better fungicidal activity than the control, pyrimethanil. nih.gov
Herbicide Safener4-Chloro-6-phenoxy-2-phenylpyrimidinesRice (against metolachlor)Several compounds exhibited significantly improved safening activity compared to fenclorim. nih.gov

Advanced Research Topics and Future Directions

Computational Design of Novel Pyrimidine (B1678525) Derivatives

The design of novel pyrimidine derivatives with tailored properties is increasingly driven by computational chemistry, which accelerates the discovery process and reduces experimental costs. For derivatives of 2-Chloro-4-isopropylpyrimidine, in silico methods are pivotal for predicting biological activity, reaction kinetics, and material properties.

Key computational approaches include Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies, pharmacophore modeling, and molecular docking. mdpi.comnih.gov 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can establish a correlation between the three-dimensional structure of pyrimidine derivatives and their biological activity. mdpi.comnih.gov By analyzing the steric and electrostatic fields of a series of molecules based on the this compound scaffold, researchers can identify which structural modifications are likely to enhance a desired outcome, for instance, inhibitory activity against a specific enzyme. nih.gov

Pharmacophore modeling identifies the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for a molecule to interact with a biological target. nih.gov A pharmacophore model derived from active pyrimidine compounds can be used to virtually screen large chemical databases to identify new derivatives with potentially high activity. mdpi.com Molecular docking further refines this process by simulating the binding orientation of a designed ligand within the active site of a target protein, providing insights into binding affinity and interaction modes. nih.govtandfonline.com These studies can predict how modifications to the isopropyl group or substitution at the chlorine position on the pyrimidine ring might influence target binding. nih.gov

Computational TechniqueApplication in Designing Pyrimidine DerivativesPredicted Outcomes
3D-QSAR (CoMFA/CoMSIA)Correlates 3D structural features with biological activity to guide lead optimization. mdpi.comnih.govIdentification of key steric and electrostatic regions for enhancing potency. nih.gov
Pharmacophore ModelingDevelops a 3D model of essential features for target interaction; used for virtual screening. nih.govDiscovery of novel scaffolds that fit the target's binding requirements. mdpi.com
Molecular DockingPredicts the binding mode and affinity of a ligand within a protein's active site. nih.govremedypublications.comDetailed understanding of ligand-receptor interactions and guidance for structural modifications. tandfonline.com
Density Functional Theory (DFT)Calculates electronic structure, molecular orbitals (FMO), and electrostatic potential (MEP). nih.govPrediction of reactivity, stability, and electronic properties of new derivatives. nih.gov

Exploration of Catalytic Applications Beyond Synthesis

While pyrimidine derivatives are foundational in synthesis, their potential in catalysis is an emerging field of interest. The nitrogen atoms in the pyrimidine ring possess lone pairs of electrons, allowing them to act as ligands for metal centers, thereby forming organometallic complexes with catalytic activity.

Research has demonstrated that pyrimidine-functionalized N-heterocyclic carbene (NHC) ligands can be coordinated with metals like palladium to create effective catalysts. acs.org These complexes have shown high activity in reactions such as the Mizoroki-Heck reaction. acs.org The this compound scaffold could be modified to create novel bidentate or polydentate ligands. For example, the chlorine atom at the C2 position can be substituted with various functional groups capable of coordinating with transition metals. The electronic properties of the resulting catalyst could be fine-tuned by altering substituents on the pyrimidine ring, potentially influencing the efficiency and selectivity of catalytic transformations.

The basicity of the pyrimidine unit also allows it to function as an organocatalyst in certain reactions. The development of chiral pyrimidine derivatives is another promising avenue, potentially leading to new asymmetric catalysts for stereoselective synthesis.

Catalyst/Ligand TypePotential Reaction ApplicationRole of the Pyrimidine Moiety
Pyrimidine-Functionalized NHC-Metal ComplexesCross-coupling reactions (e.g., Mizoroki-Heck, Suzuki). acs.orgActs as a stable ligand, influencing the electronic environment of the metal center. acs.org
Chiral Pyrimidine-Based LigandsAsymmetric synthesis.Provides a chiral environment for stereoselective transformations.
Pyrimidine OrganocatalystsBase-catalyzed reactions. mdpi.comFunctions as a Brønsted or Lewis base through its nitrogen atoms.

Investigation of Environmental Fate and Degradation Pathways

As with any synthetic chemical, understanding the environmental persistence and degradation of this compound and its derivatives is crucial. Nitrogen heterocyclic compounds can be environmental pollutants, making it important to study their transformation and breakdown in soil and water. nih.govunifesp.br

The primary degradation pathways for organic compounds in the environment are microbial degradation and photodegradation. unifesp.br Microbial degradation involves the use of the compound as a carbon or nitrogen source by microorganisms. nih.gov Studies on other N-heterocycles suggest that degradation pathways often begin with oxidation reactions, such as hydroxylation, followed by ring cleavage. nih.govunifesp.br The presence of the chlorine atom on this compound may influence its biodegradability, as halogenated compounds can sometimes be more recalcitrant.

Photodegradation involves the breakdown of the molecule by sunlight. The degradation of pyrimidine bases like cytosine has been shown to be enhanced by processes like UV irradiation combined with chlorination during water treatment. nih.gov Such processes can lead to the formation of various disinfection byproducts. nih.gov Research into the specific photodegradation pathway of this compound would involve identifying the intermediate products and assessing their potential toxicity. The ultimate breakdown products of pyrimidine catabolism are typically water-soluble compounds like CO2, ammonia, β-alanine, and β-aminoisobutyrate, which are less harmful. creative-proteomics.comslideshare.net

Degradation PathwayKey ProcessesPotential Outcome for this compound
Microbial DegradationEnzymatic reactions (e.g., oxidation, hydroxylation) by bacteria and fungi. nih.govunifesp.brInitial hydroxylation, dehalogenation, and subsequent ring opening. nih.gov
PhotodegradationBreakdown initiated by absorption of UV light. nih.govCleavage of the C-Cl bond, isomerization, and formation of smaller organic fragments.
Advanced Oxidation Processes (e.g., UV/Chlorine)Reaction with highly reactive species like hydroxyl radicals. nih.govEnhanced degradation but potential formation of chlorinated disinfection byproducts. nih.gov

Integration into Advanced Materials Science

The field of materials science offers significant opportunities for the application of pyrimidine derivatives, driven by their unique electronic and structural properties. The electron-deficient nature of the pyrimidine ring makes it an excellent component for organic electronic materials. alfa-chemistry.com

Derivatives of pyrimidine are being investigated for use in:

Organic Light-Emitting Diodes (OLEDs): The pyrimidine core can be incorporated into molecules that serve as electron-transporting materials, host materials, or emissive components in OLEDs. nbinno.comnbinno.com Its electron-deficient character facilitates efficient electron injection and transport, which is crucial for device performance. nbinno.com

Organic Thin-Film Transistors (OFETs): Pyrimidine-based materials can improve electron affinity and stabilize the HOMO energy level, leading to high electron mobility in OFETs. alfa-chemistry.com

Organic Photovoltaics (OPVs): Incorporating pyrimidine units into π-conjugated systems can enhance intramolecular charge transfer and improve the absorption of sunlight, boosting the power conversion efficiency of solar cells. alfa-chemistry.com

Furthermore, pyrimidine-containing polymers have been synthesized for biomedical applications. For instance, cationic polymers based on pyrimidine have been developed as effective nanocarriers for delivering DNA and proteins into cells. nih.gov The this compound molecule serves as a versatile building block that can be polymerized or incorporated into larger conjugated systems. The reactive chlorine atom provides a convenient handle for polymerization reactions or for attaching the pyrimidine unit to other functional molecules to create novel materials with tailored optical, electronic, or biological properties. nbinno.com

Material ApplicationFunction of the Pyrimidine CorePotential Role of this compound
OLEDsElectron-transporting, host, or emissive material. nbinno.comnbinno.comA precursor for synthesizing complex organic semiconductors. nbinno.com
OFETsEnhances electron affinity and mobility. alfa-chemistry.comBuilding block for n-type semiconductor materials.
OPVsPromotes intramolecular charge transfer and light absorption. alfa-chemistry.comComponent in donor or acceptor materials for solar cells.
Biomedical PolymersForms the backbone of cationic polymers for gene/protein delivery. nih.govMonomer for creating functional biocompatible polymers.

Conclusion

Summary of Key Research Insights on 2-Chloro-4-isopropylpyrimidine

Research into this compound, while not as extensive as for other pyrimidine (B1678525) derivatives, highlights its role as a versatile synthetic intermediate. The primary route to its synthesis involves the chlorination of a corresponding hydroxypyrimidine precursor. The reactivity of the chlorine atom at the 2-position and the isopropyl group at the 4-position allows for a range of chemical transformations, making it a valuable building block for more complex molecules. Its derivatives have shown potential in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. The core structure is amenable to modifications that can influence biological activity, offering a platform for the design of new drugs.

Identification of Remaining Research Gaps

Despite its potential, significant research gaps remain in the understanding and application of this compound. There is a notable lack of detailed studies on its specific reaction kinetics and mechanisms. While its role as a synthetic intermediate is acknowledged, a comprehensive exploration of its full synthetic utility is yet to be undertaken.

Furthermore, dedicated research into the biological activities of this compound and its direct derivatives is limited. Most available data is on broader classes of pyrimidine compounds. A systematic investigation into its potential pharmacological profile is a clear area for future research. Similarly, its application in materials science is largely unexplored, with no significant studies on its use in the development of functional materials with specific optical or electronic properties. The spectroscopic and physicochemical characterization of the compound and its derivatives could also be more extensively documented to create a comprehensive data repository for future research.

Outlook for Future Research Trajectories and Innovations

The future of research on this compound is promising and can be directed towards several key areas. A systematic exploration of its reactivity in various organic reactions, including cross-coupling reactions, would significantly expand its utility as a synthetic building block. This could lead to the development of novel synthetic methodologies for accessing complex molecular architectures.

In medicinal chemistry, a focused effort to synthesize and screen a library of this compound derivatives against a panel of biological targets could uncover new therapeutic leads. Structure-activity relationship (SAR) studies on these derivatives would provide valuable insights for the rational design of more potent and selective drug candidates.

In the realm of materials science, the incorporation of the this compound moiety into polymers or organic frameworks could lead to the development of new materials with tailored electronic, optical, or thermal properties. Its potential use in the design of organic light-emitting diodes (OLEDs), sensors, or other advanced materials warrants investigation.

Finally, computational studies could play a crucial role in predicting the properties and reactivity of this compound and its derivatives, guiding experimental efforts and accelerating the pace of discovery in all the aforementioned areas. A multidisciplinary approach, combining synthetic chemistry, medicinal chemistry, materials science, and computational modeling, will be key to unlocking the full potential of this versatile chemical compound.

Q & A

Q. How do researchers reconcile discrepancies between computational predictions and experimental results for this compound’s reactivity?

  • Methodological Answer : Re-examine computational parameters (e.g., solvent effects in DFT). Validate with controlled experiments (e.g., substituent effects on reaction rates). Collaborative peer review of computational models is advised .

Tables for Quick Reference

Table 1 : Key Synthetic Parameters for this compound

ParameterOptimal ConditionReference
Chlorination AgentPOCl₃
SolventToluene
Temperature80°C
PurificationSilica gel chromatography

Table 2 : Computational Modeling Benchmarks

PropertyMethod (Basis Set)Accuracy
HOMO-LUMO GapB3LYP/6-31G(d,p)±0.2 eV
Charge DistributionM06-2X/6-311++G(d,p)R² = 0.92

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
2-Chloro-4-isopropylpyrimidine
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Reactant of Route 2
2-Chloro-4-isopropylpyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.